molecular formula C6H8BrClN2 B2985094 (2-Bromopyridin-3-yl)methylamine hydrochloride CAS No. 2580204-15-3

(2-Bromopyridin-3-yl)methylamine hydrochloride

Cat. No.: B2985094
CAS No.: 2580204-15-3
M. Wt: 223.5
InChI Key: NGQKQTUFYBHUPP-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2 and a molecular weight of 223.5 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyridin-3-yl)methylamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the reaction of 2-bromopyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)methylamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

Scientific Research Applications

(2-Bromopyridin-3-yl)methylamine hydrochloride is utilized in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromopyridin-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromopyridin-3-yl)methylamine hydrochloride is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and research applications .

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQKQTUFYBHUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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